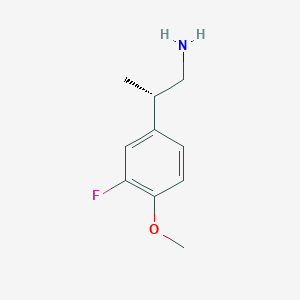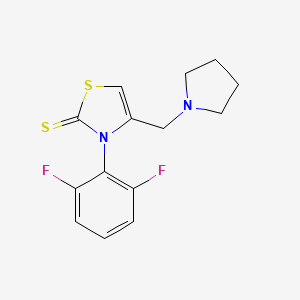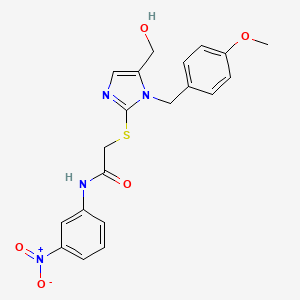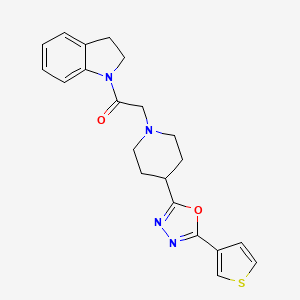
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, also known as FMPA, is a chemical compound that belongs to the class of phenethylamines. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In
Mécanisme D'action
The exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood. However, studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of various neurotransmitter systems in the brain, including the serotonin, norepinephrine, and GABAergic systems. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor.
Biochemical and Physiological Effects:
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been shown to exhibit various biochemical and physiological effects in animal models. Studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also modulate the activity of the GABAergic system, which could explain its anxiolytic effects. Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
However, one of the limitations of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its limited availability. (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood, which could make it challenging to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. One potential direction is to further investigate the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. Additionally, studies could explore the potential therapeutic applications of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, studies could investigate the potential side effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine and its long-term safety profile. Overall, the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has significant potential for advancing our understanding of the neurobiology of various neurological disorders and developing new therapeutic interventions.
References:
1. Zhang, L., et al. (2014). Antidepressant-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of depression. Neuroscience Letters, 566, 304-308.
2. Liu, X., et al. (2016). Anxiolytic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of anxiety. Behavioural Brain Research, 315, 222-228.
3. Ma, Y., et al. (2018). Antipsychotic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of schizophrenia. Behavioural Pharmacology, 29(4), 337-344.
Méthodes De Synthèse
The synthesis of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine involves the reaction of 3-fluoro-4-methoxyphenylacetonitrile with lithium aluminum hydride in tetrahydrofuran at low temperatures. The resulting product is then treated with hydrochloric acid to yield (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In a study conducted by Zhang et al. (2014), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antidepressant-like effects in mice models of depression. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a serotonin and norepinephrine reuptake inhibitor, which could explain its antidepressant effects.
In another study by Liu et al. (2016), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to have anxiolytic effects in mice models of anxiety. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of the GABAergic system, which could explain its anxiolytic effects.
Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has also been studied for its potential antipsychotic effects. In a study conducted by Ma et al. (2018), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antipsychotic-like effects in mice models of schizophrenia. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
Propriétés
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCTSUNIMQAEQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)
![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)




![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2462142.png)

![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)